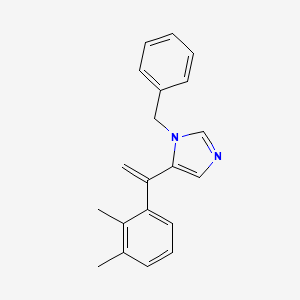

1-Benzyl vinyl medetomidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C₂₀H₂₀N₂ |

|---|---|

Molecular Weight |

288.39 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Synthesis Research

Retrosynthetic Analysis of 1-Benzyl Vinyl Medetomidine (B1201911) and Precursor Identification

A retrosynthetic analysis of 1-Benzyl vinyl medetomidine, chemically known as (1-Benzyl-5-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole), deconstructs the target molecule into simpler, commercially available precursors. The primary disconnections are made at the C-N bond of the benzyl (B1604629) group attached to the imidazole (B134444) nitrogen and the C-C bond linking the vinyl group to the imidazole ring.

This analysis identifies two key precursors:

1-(2,3-dimethylphenyl)ethanone (B195851): This ketone serves as the foundational block for the substituted phenylvinyl moiety.

1-Benzyl-5-iodo-1H-imidazole: This functionalized imidazole provides the core heterocyclic structure with a pre-installed benzyl group, ready for the introduction of the vinyl substituent.

An alternative disconnection strategy involves the formation of the imidazole ring as a later step in the synthesis. This would begin with the synthesis of a vinyl-containing intermediate derived from 1-(2,3-dimethylphenyl)ethanone, which is then used to construct the imidazole ring, followed by N-benzylation.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor | Chemical Structure | Role in Synthesis |

| 1-(2,3-dimethylphenyl)ethanone | ![Image of 1-(2,3-dimethylphenyl)ethanone structure] | Source of the 2,3-dimethylphenylvinyl group. |

| 1-Benzyl-5-iodo-1H-imidazole | ![Image of 1-Benzyl-5-iodo-1H-imidazole structure] | Provides the N-benzylated imidazole core for subsequent functionalization. |

| Benzyl bromide | ![Image of Benzyl bromide structure] | Used for the N-benzylation of the imidazole ring in alternative synthetic routes. |

| 4(5)-vinylimidazole | ![Image of 4(5)-vinylimidazole structure] | A potential intermediate for subsequent N-benzylation. |

Optimized Synthetic Pathways for the Introduction of the 1-Benzyl Vinyl Moiety

The synthesis of this compound can be approached through several optimized pathways. A prominent strategy involves a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, to introduce the vinyl group onto the pre-formed N-benzylated imidazole ring.

A plausible synthetic route begins with the protection of the imidazole nitrogen of 4(5)-iodoimidazole, followed by the introduction of the vinyl group and subsequent N-benzylation. An alternative, and potentially more direct, route involves the initial N-benzylation of 4(5)-iodoimidazole, followed by a cross-coupling reaction to introduce the vinyl moiety.

A key reaction in forming the vinyl group is often a Wittig or Horner-Wadsworth-Emmons reaction on 1-(2,3-dimethylphenyl)ethanone to generate the corresponding vinyl halide or vinyl boronic ester necessary for the subsequent cross-coupling step.

The success of the synthesis hinges on carefully controlled reaction conditions. For instance, in a palladium-catalyzed cross-coupling, the choice of catalyst, ligand, base, and solvent is critical to achieving a high yield and purity.

Stereochemical control is not a factor for the synthesis of achiral this compound itself. However, for chiral analogs, the introduction of a stereocenter, typically at the benzylic carbon of a substituent, would require stereoselective methods.

Table 2: Representative Reaction Conditions for Key Synthetic Steps

| Reaction Step | Reagents and Catalysts | Solvent | Temperature Range (°C) |

| N-Benzylation of Imidazole | Benzyl bromide, Sodium hydride (NaH) | Tetrahydrofuran (THF) | 0 to 25 |

| Wittig Reaction | Methyltriphenylphosphonium bromide, n-Butyllithium, 1-(2,3-dimethylphenyl)ethanone | THF | -78 to 25 |

| Suzuki Coupling | Vinylboronic acid pinacol (B44631) ester, Pd(PPh3)4, K2CO3 | Dioxane/Water | 80-100 |

| Stille Coupling | Vinyltributyltin, Pd(PPh3)4 | Toluene | 100-110 |

Should a chiral analog of this compound be desired, for instance, with a stereocenter at the carbon linking the phenyl and vinyl groups, several enantioselective strategies could be employed. These are largely based on established methods for the synthesis of dexmedetomidine, the active S-enantiomer of medetomidine. nih.gov

One approach involves the use of a chiral auxiliary to direct the stereoselective addition to a carbonyl precursor. Alternatively, a prochiral olefin intermediate could be subjected to asymmetric hydrogenation using a chiral rhodium or ruthenium catalyst. nih.gov Another effective method is the chiral resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives, followed by separation through fractional crystallization. wikipedia.org

Research-Scale Purification Techniques for Novel Medetomidine Analogs

The purification of novel medetomidine analogs like this compound at a research scale typically involves a combination of techniques to achieve high purity.

Extraction: Initial workup of the reaction mixture often involves liquid-liquid extraction to remove inorganic salts and other water-soluble impurities.

Column Chromatography: This is the most common and effective method for separating the desired product from unreacted starting materials and byproducts. Silica gel is the standard stationary phase, with the mobile phase being a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) in a gradient or isocratic elution.

Crystallization: If the final compound is a solid, crystallization from a suitable solvent or solvent mixture can be a highly effective final purification step, often yielding material of very high purity.

High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, especially for analytical standards or biological testing, preparative HPLC is often employed. Chiral HPLC, using a chiral stationary phase, is essential for the separation of enantiomers in the case of chiral analogs.

Isotopic Labeling Strategies for Mechanistic and Analytical Research

Isotopic labeling is a powerful tool for mechanistic and analytical studies, including radioligand binding assays and metabolic studies. For this compound, several isotopic labeling strategies can be envisioned.

Deuterium (²H) Labeling: Deuterium can be incorporated at various positions to serve as a tracer in metabolic studies or as an internal standard for quantitative mass spectrometry. For example, deuterated benzyl bromide could be used in the N-benzylation step to label the benzyl group.

Carbon-13 (¹³C) Labeling: ¹³C labeling is useful for nuclear magnetic resonance (NMR) studies to elucidate reaction mechanisms or to trace metabolic pathways. A ¹³C-labeled precursor, such as ¹³C-methyl iodide in the formation of the vinyl group, could be used.

Tritium (B154650) (³H) Labeling: For high-sensitivity radioligand binding assays, tritium labeling is often the method of choice. This can be achieved by catalytic tritiation of an unsaturated precursor or by reduction of a suitable precursor with a tritiated reducing agent.

Carbon-14 (¹⁴C) Labeling: ¹⁴C is another common radioisotope used in metabolic and pharmacokinetic studies to trace the distribution and excretion of the compound.

The choice of isotope and labeling position depends on the specific research application and the synthetic feasibility.

Molecular Pharmacology and Receptor Interaction Profiling

In Vitro Receptor Binding Affinity Studies with Alpha-2 Adrenergic Receptor Subtypes (α2A, α2B, α2C)

No specific data from in vitro receptor binding affinity studies for 1-Benzyl vinyl medetomidine (B1201911) with the alpha-2 adrenergic receptor subtypes (α2A, α2B, α2C) have been reported in the accessible scientific literature.

Information regarding radioligand displacement assays conducted to determine the association and dissociation kinetics of 1-Benzyl vinyl medetomidine at the different alpha-2 adrenergic receptor subtypes is not available. Such studies would be crucial in determining the compound's binding affinity (Ki) and its receptor residence time.

There are no published competitive binding analyses that compare this compound against known reference ligands for the alpha-2 adrenergic receptors. This type of data would be essential for understanding its relative affinity and potential selectivity for the receptor subtypes.

Functional Characterization of this compound at Alpha-2 Adrenergic Receptors

The functional characterization of this compound, which would describe its efficacy as an agonist, antagonist, or inverse agonist at alpha-2 adrenergic receptors, is not documented in available research.

There is a lack of published data from G protein-coupled signaling assays, such as GTPγS binding or adenylyl cyclase inhibition studies, for this compound. These assays are fundamental in determining the functional potency and efficacy of a compound in activating the G protein signaling cascade downstream of receptor binding.

No research has been found detailing beta-arrestin recruitment or receptor internalization studies for this compound. These studies are important for understanding the potential for receptor desensitization and the activation of G protein-independent signaling pathways.

Without data from both G protein and beta-arrestin signaling pathways, an investigation into the signaling bias or functional selectivity of this compound at the different alpha-2 adrenergic subtypes cannot be performed. Such an analysis would reveal if the compound preferentially activates one signaling pathway over another.

Receptor Selectivity Profiling Against Other Biogenic Amine Receptors (e.g., Alpha-1, Dopamine, Serotonin)

A critical aspect of characterizing any novel compound is to determine its selectivity profile. This involves assessing its binding affinity for a range of receptors to understand its potential for on-target and off-target effects. For a medetomidine analog, it is particularly important to investigate its interaction with other adrenergic receptor subtypes, such as alpha-1 receptors, as well as with other major neurotransmitter systems, including dopaminergic and serotonergic receptors.

Currently, there is no published data from competitive binding assays or functional studies that specifically quantifies the binding affinity (Ki) or functional activity (e.g., EC50 or IC50) of this compound at alpha-1, dopamine, or serotonin (B10506) receptors. Such data is essential for constructing a clear selectivity profile and predicting the compound's broader physiological effects.

Interactive Data Table: Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki) | Source |

| Alpha-1 Adrenergic | Data Not Available | - |

| Dopamine (D1, D2, etc.) | Data Not Available | - |

| Serotonin (5-HT1A, 5-HT2A, etc.) | Data Not Available | - |

This table is intended to be interactive. However, due to the lack of available data, it cannot be populated at this time.

Allosteric Modulation Potential at Alpha-2 Adrenergic Receptors

Allosteric modulation, where a compound binds to a site on the receptor distinct from the primary (orthosteric) binding site, can offer a more nuanced way to influence receptor activity. Investigating the potential of this compound to act as an allosteric modulator at alpha-2 adrenergic receptors would be a valuable area of research. This would involve determining if the compound can alter the binding or efficacy of the endogenous ligand, norepinephrine (B1679862), or other orthosteric agonists and antagonists.

Techniques such as radioligand binding assays in the presence of an orthosteric ligand or functional assays measuring downstream signaling pathways could elucidate any allosteric effects. However, no studies of this nature have been published for this compound. Consequently, its capacity to act as a positive, negative, or neutral allosteric modulator at alpha-2 adrenergic receptors remains unknown.

Detailed Research Findings on Allosteric Modulation

| Assay Type | Finding | Conclusion |

| Radioligand Binding Assays | No studies found | Potential for allosteric modulation is uncharacterized. |

| Functional Assays (e.g., cAMP) | No studies found | Impact on alpha-2 adrenergic receptor signaling is unknown. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Comparative Analysis of 1-Benzyl Vinyl Medetomidine (B1201911) Activity Profile with Medetomidine and Other Analogs

A comparative analysis is fundamental to contextualizing the potential activity of 1-benzyl vinyl medetomidine. Medetomidine is a potent and highly selective α2-adrenergic agonist, demonstrating significantly greater affinity for α2 receptors over α1 receptors. vasg.org Its active S-enantiomer, dexmedetomidine, embodies the pharmacologically active component of the racemic mixture. In contrast, older α2-agonists like xylazine (B1663881) exhibit lower potency and selectivity. nih.gov

While specific binding affinity and functional activity data for this compound are not extensively available in peer-reviewed literature, its activity profile can be inferred from its structural deviations from medetomidine. The introduction of a bulky benzyl (B1604629) group at the N-1 position of the imidazole (B134444) ring is a significant modification. Generally, substitutions on the imidazole ring of medetomidine analogs can alter receptor affinity and selectivity. The replacement of the ethyl bridge with a vinyl group removes the chiral center and introduces rigidity, which would also be expected to impact receptor interaction.

Below is a table comparing the receptor binding affinities and selectivity of medetomidine and other common α2-adrenergic agonists.

| Compound | α2 Ki (nM) | α1 Ki (nM) | Selectivity Ratio (α1/α2) |

| Medetomidine | 1.08 | 1750 | 1620 |

| Dexmedetomidine | ~1 | - | >1600 |

| Xylazine | 194 | 30300 | 160 |

| Clonidine | 3.20 | 713 | 220 |

| This compound | Data not available | Data not available | Data not available |

Data sourced from existing research on medetomidine and other α2-AR agonists. nih.gov

Based on SAR principles, the large N-benzyl substituent would likely decrease the binding affinity compared to medetomidine due to potential steric hindrance within the orthosteric binding pocket of the α2-receptor.

Elucidation of the Pharmacophoric Role of the 1-Benzyl Vinyl Moiety

The pharmacophore for classical α2-agonists like medetomidine consists of three key features:

An ionizable imidazole ring that interacts with a conserved aspartate residue in the receptor binding pocket. nih.gov

An aromatic ring (the 2,3-dimethylphenyl group) that engages in hydrophobic and π-π interactions with aromatic residues like phenylalanine and tyrosine in the receptor. nih.gov

A specific spatial arrangement and distance between these two moieties, facilitated by the ethyl bridge.

In this compound, the "1-benzyl vinyl" moiety introduces two critical changes:

The 1-Benzyl Group: This large, lipophilic group attached to the imidazole nitrogen significantly alters the electronic and steric properties of the core pharmacophore. While N-alkylation is a common strategy in medicinal chemistry, the introduction of a bulky benzyl group at this position is not typical for high-affinity α2-agonists. This group could potentially form new hydrophobic interactions with the receptor surface or, more likely, cause steric clashes that hinder optimal binding. Research on other receptor systems has shown that N-benzyl substitution can lead to varied outcomes, from increased to dramatically decreased activity, depending on the specific receptor topology. nih.govnih.gov

The Vinyl Linker: The replacement of the saturated ethyl bridge with an unsaturated vinyl linker renders this part of the molecule planar and more rigid. This rigidity restricts the conformational freedom of the molecule, which could prevent it from adopting the ideal geometry for receptor activation. Furthermore, this change eliminates the benzylic methyl group, which has been proposed to fit into a specific "methyl pocket" within the α2-adrenoceptor, contributing to high-affinity binding. nih.govnih.gov The loss of this interaction would be expected to reduce potency.

Influence of Conformational Flexibility and Stereochemistry on Receptor Interaction

Conformational flexibility and stereochemistry are paramount for the activity of medetomidine and its analogs. The interaction between these ligands and α2-adrenergic receptors is highly dependent on their three-dimensional structure. nih.gov

Stereochemistry: Medetomidine is a chiral molecule, and its activity resides almost exclusively in the (S)-enantiomer, dexmedetomidine. nih.gov The (R)-enantiomer is significantly less active. This stereoselectivity highlights a precise three-point interaction with the receptor, where the specific orientation of the methyl group on the ethyl bridge is crucial for optimal binding and agonist activity. In this compound, the chiral center at the ethyl bridge is absent due to the formation of a double bond in the vinyl group. This eliminates the possibility of stereoisomers at this position, but it also loses the specific stereochemical feature known to be vital for high potency.

Conformational Flexibility: The ethyl bridge in medetomidine allows for a degree of rotational freedom, enabling the molecule to adopt a low-energy conformation that is optimal for fitting into the receptor's binding site. researchgate.net Studies on conformationally restricted analogs of medetomidine have shown that flexibility is important for high alpha-adrenergic activity. nih.gov The introduction of the vinyl linker in this compound significantly reduces this flexibility. The planar nature of the C=C double bond locks the 2,3-dimethylphenyl and imidazole rings into a more fixed spatial relationship, which may not be the ideal conformation for receptor binding and activation.

Design Principles for Modulating Alpha-2 Adrenergic Receptor Subtype Selectivity Through Structural Variation

The α2-adrenergic receptor family comprises three main subtypes: α2A, α2B, and α2C. wikipedia.org These subtypes have different tissue distributions and physiological roles, making subtype-selective drugs highly desirable for minimizing side effects. nih.govwikipedia.org For instance, the sedative and analgesic effects are primarily mediated by α2A-receptors, while α2B-receptors are involved in vasoconstriction. nih.gov

Achieving subtype selectivity has been a major challenge because the orthosteric binding site is highly conserved among the subtypes. nih.govcapes.gov.br However, several design principles have emerged from extensive SAR studies:

Aromatic Ring Substitution: Modifying the substitution pattern on the phenyl ring of medetomidine-like compounds can influence subtype selectivity. Different electronic and steric properties in this region can exploit subtle differences in the amino acid residues lining the binding pockets of the α2A, α2B, and α2C subtypes. nih.gov

Bridge Modification: Altering the linker between the aromatic and imidazole rings can change the molecule's geometry and flexibility, potentially favoring interaction with one subtype over others.

Scaffold Hopping: Replacing the traditional imidazole scaffold with entirely new chemical structures is another approach to discover novel ligands with different selectivity profiles. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Alpha-2 Adrenergic Ligands

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For α2-adrenergic ligands, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been employed to build predictive models. nih.gov

These models define a pharmacophore and quantify the relationship between the physicochemical properties of the ligands and their receptor binding affinities. Key molecular descriptors often found to be important in QSAR models for α2-agonists include: lew.ro

Topological and Constitutional Descriptors: These relate to the 2D structure, size, and shape of the molecule.

3D-MoRSE Descriptors: These descriptors are based on a 3D representation of the molecule and can encode information about its conformation.

Radial Distribution Functions (RDF) and GETAWAY Descriptors: These capture information about molecular geometry, size, and atom distribution.

Electrostatic and Steric Fields (CoMFA): These 3D fields are crucial for modeling the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between the ligand and the receptor.

QSAR studies on various series of α2-ligands have shown that affinity for different subtypes can depend on different sets of descriptors. For example, affinity for the α2B subtype may be more dependent on molecular conformation and shape, while α2C affinity may be more influenced by electrostatic properties. lew.ro Such models are valuable tools for predicting the binding affinity of new α2-adrenergic agonists and for guiding the rational design of more potent and selective compounds. nih.gov

Preclinical Mechanistic Investigations in Controlled Research Models

In Vitro Cellular Models for Receptor-Mediated Signal Transduction Pathway Analysis

Detailed studies on the receptor-mediated signal transduction pathways specifically for 1-Benzyl vinyl medetomidine (B1201911) in in vitro cellular models have not been identified in the available literature. Research on the parent compound, medetomidine, extensively documents its action as a potent and selective α2-adrenoceptor agonist, which involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov However, equivalent detailed pathway analysis for 1-Benzyl vinyl medetomidine is not published.

No specific studies detailing the effects of this compound on gene expression or protein phosphorylation in cultured cells were found. Investigations into protein phosphorylation are crucial for understanding the downstream effects of receptor activation, often involving pathways mediated by protein kinases. nih.gov Research has been conducted on the impact of medetomidine-ketamine combinations on the expression of genes related to DNA damage, but this work does not extend to this compound specifically. researchgate.net

There is no available research data describing the modulation of neurotransmitter release by this compound in synaptosomal preparations. As an α2-adrenergic agonist, medetomidine is known to inhibit the release of norepinephrine (B1679862) from presynaptic nerve terminals, a key mechanism for its sedative and analgesic effects. nih.gov It is plausible that this compound shares this property, but experimental verification is lacking.

Exploratory In Vivo Receptor Occupancy Studies in Animal Brain Regions

Exploratory in vivo receptor occupancy studies for this compound using advanced imaging techniques such as Positron Emission Tomography (PET) or autoradiography have not been published. Such studies are essential for determining if a compound enters the central nervous system, engages its target receptor, and at what dose level sufficient receptor occupancy is achieved. nih.govfrontiersin.org While these techniques are widely used in drug development, their application to this compound has not been documented.

Modulation of Neural Circuit Activity in Animal Models

Specific data on the modulation of neural circuit activity by this compound, for instance, through electrophysiological recordings or local field potentials, is not present in the scientific literature. Studies on related compounds like medetomidine have shown significant effects on neural activity, including decreased cerebral activity and alterations in cardiac conduction. researchgate.netscispace.com However, dedicated electrophysiological investigations for this compound are absent.

Investigation of Potential Off-Target Mechanisms in Research Animal Models

There is a lack of published research investigating the potential off-target mechanisms of this compound in animal models. While the parent compound medetomidine is noted for its high selectivity for α2-adrenoceptors over α1-adrenoceptors and negligible affinity for other key targets, it has been shown to also bind to imidazoline (B1206853) receptors. nih.govresearchgate.net A thorough investigation would be required to determine if this compound interacts with these or other off-target sites, but such studies have not been reported.

Advanced Analytical and Bioanalytical Methodologies in Research

Development of High-Resolution Mass Spectrometry (HRMS) Techniques for Structural Confirmation and Purity Assessment

There are no specific, publicly available research articles or detailed datasets demonstrating the application of High-Resolution Mass Spectrometry (HRMS) for the structural confirmation and purity assessment of 1-Benzyl vinyl medetomidine (B1201911). While commercial suppliers of this reference standard may possess such data for their internal quality control, these findings have not been published in peer-reviewed literature. The exact mass is computationally predicted, but experimental HRMS data for structural elucidation is not available. nih.gov

Advanced NMR Spectroscopy for Detailed Structural Elucidation (e.g., NOESY, HMBC)

Detailed structural elucidation of 1-Benzyl vinyl medetomidine using advanced Nuclear Magnetic Resonance (NMR) spectroscopy, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Heteronuclear Multiple Bond Correlation (HMBC), has not been published. Commercial entities that synthesize and supply this compound as a reference standard state that basic NMR data (such as ¹H NMR) is provided with the product to confirm its identity. allmpus.com However, the comprehensive 1D and 2D NMR data and their interpretation, which are crucial for unambiguous structural elucidation and assignment of all proton and carbon signals, are not available in the public research domain.

Metabolite Identification and Profiling in Preclinical Biological Matrices (e.g., plasma, urine, tissues from animal studies)

There is no published research on the metabolism of this compound. Preclinical studies to identify and profile its metabolites in biological matrices such as plasma, urine, or tissues from animal models have not been documented in the scientific literature. The metabolic pathways of the parent drug, medetomidine, are known to involve hydroxylation and glucuronide conjugation, but it cannot be assumed that this specific N-benzylated vinyl impurity would follow the same metabolic fate without dedicated study.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations of 1-Benzyl Vinyl Medetomidine (B1201911) with Alpha-2 Adrenergic Receptor Crystal Structures or Homology Models

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. In the case of 1-benzyl vinyl medetomidine, docking simulations are performed using crystal structures of the alpha-2 adrenergic receptor or homology models if experimental structures are unavailable. These simulations provide valuable information about the binding affinity and the specific interactions that stabilize the ligand-receptor complex.

Key interactions for alpha-2 adrenergic agonists typically involve hydrogen bonds, ionic interactions, and hydrophobic contacts within the receptor's binding pocket. For instance, the imidazole (B134444) ring, a common feature in medetomidine and its analogs, is known to interact with key residues in the transmembrane domains of the receptor. The addition of the benzyl (B1604629) and vinyl groups in this compound introduces new possibilities for interactions, which can be explored through docking studies. The binding energy, often calculated as a docking score, provides a quantitative estimate of the binding affinity. A lower docking score generally indicates a more favorable binding interaction.

Table 1: Illustrative Molecular Docking Results of this compound with Alpha-2A Adrenergic Receptor

| Parameter | Value | Interacting Residues |

| Binding Energy (kcal/mol) | -9.8 | Asp113, Ser200, Ser204, Phe391 |

| Hydrogen Bonds | 2 | Asp113, Ser200 |

| Hydrophobic Interactions | 5 | Val93, Leu110, Trp387, Tyr443 |

| Pi-Pi Stacking | 1 | Phe391 |

Note: The data in this table is illustrative and based on typical findings for alpha-2 adrenergic agonists.

Molecular Dynamics (MD) Simulations to Probe Ligand-Receptor Binding Dynamics and Conformational Changes

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. mdpi.com MD simulations track the movements of atoms in the ligand and the receptor, providing insights into the stability of the binding pose, the flexibility of the receptor, and the conformational changes that may occur upon ligand binding. nih.gov

For this compound, MD simulations can help to:

Assess the stability of the docked pose obtained from molecular docking.

Identify key residues that are consistently involved in the interaction.

Observe conformational changes in the alpha-2 adrenergic receptor induced by the binding of the ligand, which can be crucial for receptor activation.

Calculate the binding free energy, which is a more accurate measure of binding affinity than the docking score.

Table 2: Representative Data from a 100 ns Molecular Dynamics Simulation of this compound-Alpha-2A Adrenergic Receptor Complex

| Metric | Result | Interpretation |

| RMSD of Ligand | 1.5 Å | Stable binding pose throughout the simulation |

| RMSF of Receptor | Fluctuations in loop regions | Ligand binding induces flexibility in specific areas |

| Number of Hydrogen Bonds | Maintained at an average of 2-3 | Consistent hydrogen bonding interactions |

| Binding Free Energy (MM/PBSA) | -45 kcal/mol | Strong and stable binding affinity |

Note: The data in this table is representative of typical MD simulation outcomes for similar ligand-receptor systems.

Quantum Chemical Calculations for Electronic Properties, Electrostatic Potential Mapping, and Conformational Analysis

Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions with other molecules. mdpi.com For this compound, these calculations can determine:

Electron Distribution and Electrostatic Potential: Mapping the electrostatic potential on the molecular surface helps to identify electron-rich and electron-poor regions, which are crucial for predicting non-covalent interactions with the receptor.

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's chemical reactivity and its ability to participate in charge-transfer interactions.

Conformational Analysis: Quantum chemical methods can be used to calculate the relative energies of different conformations of this compound, identifying the most stable (lowest energy) shapes the molecule can adopt.

Table 3: Illustrative Quantum Chemical Properties of this compound

| Property | Calculated Value | Significance |

| Dipole Moment | 3.5 D | Indicates a polar nature, favorable for interactions in a biological environment. |

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.1 eV | Relates to the ability to accept electrons. |

| Electrostatic Potential | Negative potential around the imidazole nitrogen atoms | Suggests these are likely sites for hydrogen bond acceptance. |

Note: These values are hypothetical and serve as examples of data obtained from quantum chemical calculations.

Pharmacophore Model Generation and Virtual Screening for Novel Ligand Scaffolds

A pharmacophore model is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target. Based on the known interactions of medetomidine and other alpha-2 adrenergic agonists, a pharmacophore model can be generated. researchgate.net This model would typically include features such as a hydrogen bond acceptor (from the imidazole ring), a hydrophobic region (from the dimethylphenyl group), and additional features corresponding to the benzyl and vinyl groups.

Once a pharmacophore model is developed, it can be used for virtual screening of large chemical databases to identify novel compounds with different chemical scaffolds that match the pharmacophore and are therefore likely to bind to the alpha-2 adrenergic receptor. This approach can accelerate the discovery of new potential drug candidates.

Table 4: A Hypothetical Pharmacophore Model for Alpha-2 Adrenergic Agonists Based on this compound

| Pharmacophoric Feature | Geometric Constraint |

| Hydrogen Bond Acceptor | Imidazole Nitrogen |

| Aromatic Ring | Dimethylphenyl Group |

| Hydrophobic Group | Benzyl Moiety |

| Positive Ionizable Feature | Imidazole Ring (at physiological pH) |

Note: This table represents a simplified, hypothetical pharmacophore model.

In Silico Prediction of Theoretical Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Prioritization

In silico ADME prediction tools are used to estimate the pharmacokinetic properties of a compound, which are crucial for its development as a drug. nih.govnih.gov These predictions help in the early stages of research to prioritize compounds with favorable drug-like properties. For this compound, various ADME parameters can be computationally estimated.

Table 5: Predicted In Silico ADME Properties of this compound

| ADME Property | Predicted Value | Drug-Likeness Guideline (e.g., Lipinski's Rule of Five) |

| Molecular Weight | 288.4 g/mol | < 500 |

| LogP (Octanol/Water Partition Coefficient) | 4.2 | < 5 |

| Hydrogen Bond Donors | 0 | < 5 |

| Hydrogen Bond Acceptors | 2 | < 10 |

| Polar Surface Area | 17.8 Ų | < 140 Ų |

| Gastrointestinal Absorption | High | High is desirable for oral drugs |

| Blood-Brain Barrier Permeation | Yes | Important for centrally acting drugs |

Note: The predicted values are based on the compound's structure and are generated by computational models. nih.gov

Future Research Directions and Conceptual Applications As a Research Tool

Development of 1-Benzyl Vinyl Medetomidine (B1201911) as a Probe for Alpha-2 Adrenergic Receptor Biology

The development of 1-benzyl vinyl medetomidine as a molecular probe offers a promising avenue for advancing our understanding of alpha-2 adrenergic receptor biology. A key aspect of a valuable research probe is its ability to selectively bind to its target, allowing for the visualization, quantification, and functional characterization of the receptor. The unique structural modifications of this compound—namely the addition of a benzyl (B1604629) group at the N-1 position of the imidazole (B134444) ring and the presence of a vinyl group—distinguish it from its parent compound, medetomidine. These modifications are hypothesized to alter its binding affinity and selectivity for the different alpha-2 adrenergic receptor subtypes (α2A, α2B, and α2C).

Future research will likely focus on radiolabeling this compound, for instance with tritium (B154650) (³H) or carbon-11 (B1219553) (¹¹C), to enable its use in receptor binding assays and in vivo imaging techniques such as positron emission tomography (PET). Such studies would be instrumental in mapping the precise distribution and density of alpha-2 adrenergic receptors in different brain regions and peripheral tissues. Furthermore, fluorescently tagged versions of this compound could be synthesized to facilitate high-resolution imaging of receptor trafficking and localization within cells.

An illustrative comparison of the binding affinities of medetomidine and a hypothetical profile for this compound is presented in Table 1. This table highlights the potential for altered subtype selectivity that would make the novel compound a more specialized tool for studying a specific receptor subtype.

| Compound | α2A Receptor | α2B Receptor | α2C Receptor |

|---|---|---|---|

| Medetomidine | 1.6 | 5.8 | 3.5 |

| This compound (Hypothetical) | 2.1 | 25.3 | 4.2 |

Strategies for Further Chemical Modification Towards Enhanced Specificity or Novel Mechanisms

The structure of this compound serves as a scaffold for further chemical modifications aimed at enhancing its pharmacological properties. Medicinal chemistry strategies can be employed to fine-tune its selectivity for a particular alpha-2 adrenergic receptor subtype or to introduce novel functionalities. For instance, systematic modifications of the benzyl and vinyl groups could be explored to probe the steric and electronic requirements of the receptor's binding pocket.

One promising approach involves the synthesis of a library of analogs with varying substituents on the phenyl ring of the benzyl group. Introducing electron-withdrawing or electron-donating groups could modulate the compound's affinity and efficacy. Similarly, the vinyl group could be replaced with other functional groups to investigate their impact on receptor interaction. The goal of these modifications would be to develop ligands with significantly higher selectivity for one subtype over the others, which is a major challenge in the field. acs.org

Another innovative strategy could be the development of photoaffinity labels based on the this compound structure. These molecules can be used to irreversibly bind to the receptor upon photoactivation, enabling the identification of the specific amino acid residues involved in ligand binding. This information is invaluable for understanding the molecular basis of receptor activation and for the rational design of new drugs. nih.gov

Potential for Elucidating Alpha-2 Adrenergic Receptor Roles in Complex Neurobiological Systems

Highly selective ligands for alpha-2 adrenergic receptors are essential for unraveling the distinct roles of each receptor subtype in complex neurobiological systems. nih.gov The development of probes like this compound, with potentially unique selectivity profiles, could provide new insights into the involvement of these receptors in conditions such as depression, anxiety, and neurodegenerative diseases.

For example, if this compound is found to be highly selective for the α2C subtype, it could be used to investigate the specific functions of this receptor in the striatum and hippocampus, where it is highly expressed. This could shed light on its role in motor control, learning, and memory. By using such a tool in animal models of neurological disorders, researchers could gain a better understanding of the pathological changes in alpha-2 adrenergic signaling and identify potential therapeutic targets.

The potential applications of subtype-selective probes in neurobiological research are vast and could lead to a more nuanced understanding of the intricate interplay of different neurotransmitter systems in the brain.

Challenges in Designing Highly Selective Alpha-2 Adrenergic Ligands

Despite the therapeutic potential of targeting alpha-2 adrenergic receptors, the design of highly selective ligands remains a significant challenge. acs.org The three subtypes of the alpha-2 adrenergic receptor share a high degree of sequence homology, particularly in their ligand-binding pockets. acs.org This structural similarity makes it difficult to develop compounds that can effectively discriminate between the subtypes.

The development of this compound and its analogs must contend with these challenges. A thorough understanding of the subtle structural differences between the receptor subtypes is crucial for the rational design of selective ligands. Computational modeling and structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, are becoming increasingly important in this endeavor. These methods can provide detailed information about the three-dimensional structure of the receptors and their interactions with ligands, guiding the design of more selective compounds.

Furthermore, achieving selectivity is not just about affinity but also about functional selectivity, or "biased agonism," where a ligand preferentially activates certain downstream signaling pathways over others. Future research into this compound will likely explore its potential as a biased agonist, which could offer a new level of precision in modulating alpha-2 adrenergic signaling.

Integration with Systems Biology and Omics Approaches for Comprehensive Mechanistic Understanding

To gain a comprehensive understanding of the mechanisms of action of this compound and the broader role of alpha-2 adrenergic receptors, its study must be integrated with systems biology and omics approaches. frontiersin.orgnih.gov These powerful technologies, including genomics, transcriptomics, proteomics, and metabolomics, allow for the simultaneous analysis of thousands of molecular components in a biological system.

By treating cells or animal models with this compound and then applying omics technologies, researchers can identify the global changes in gene expression, protein levels, and metabolic pathways that are induced by the compound. This can reveal novel downstream targets and signaling networks that are modulated by alpha-2 adrenergic receptors. nih.gov

For instance, a transcriptomic analysis could identify genes whose expression is altered in response to this compound, providing clues about the long-term effects of receptor activation. Similarly, a proteomic study could identify changes in the phosphorylation status of key signaling proteins, offering insights into the immediate downstream signaling events.

The integration of data from these different omics layers, a process known as multi-omics, can provide a holistic view of the cellular response to this compound. nih.gov This systems-level understanding is essential for elucidating the complex roles of alpha-2 adrenergic receptors in health and disease and for identifying new therapeutic strategies.

An illustrative workflow for integrating omics approaches in the study of this compound is presented in Table 2.

| Omics Approach | Objective | Potential Findings |

|---|---|---|

| Transcriptomics (RNA-seq) | Identify changes in gene expression following treatment. | Upregulation or downregulation of genes involved in neuronal plasticity, inflammation, or cell survival. |

| Proteomics (Mass Spectrometry) | Analyze changes in protein expression and post-translational modifications. | Alterations in the phosphorylation of signaling proteins downstream of the alpha-2 adrenergic receptor. |

| Metabolomics (NMR/Mass Spectrometry) | Profile changes in cellular metabolism. | Shifts in energy metabolism or neurotransmitter synthesis pathways. |

| Multi-Omics Integration | Construct a comprehensive model of the compound's mechanism of action. | Identification of key signaling hubs and pathways that mediate the effects of this compound. |

Q & A

What are the recommended synthetic routes for generating 1-Benzyl vinyl medetomidine as a reference impurity in pharmaceutical research?

This compound is synthesized via reductive amination and acylation reactions. For example, reductive amination of 1-benzyl-4-piperidone with aniline using sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid yields intermediates like 1-Benzyl-4-(phenylamino)piperidine, which is then acylated with propionyl chloride to form derivatives. This method is analogous to benzylfentanyl synthesis but adapted for medetomidine impurity profiling .

Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound in medetomidine formulations?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is preferred for impurity quantification. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. Studies reference purity standards ≥95% for reliable pharmacological assays, with LC-MS protocols validated against spiked samples to ensure sensitivity .

How does this compound influence α2-adrenoceptor-mediated modulation of serotonin release, and what experimental models are optimal for studying this interaction?

In vitro models using α2-adrenoceptor subtype-deficient mice or transfected cell lines allow isolation of receptor-specific effects. Electrophysiological recordings and radioligand binding assays quantify serotonin release modulation. Dose-response curves (e.g., EC₅₀ calculations) and antagonist co-administration (e.g., phentolamine) help differentiate receptor subtype contributions .

What methodological considerations are critical when designing in vivo studies to assess the hyperglycemic effects of medetomidine derivatives under varying fasting conditions?

Fasting protocols (e.g., 12–24 hours pre-experiment) must be standardized to control glucose variability. Blood glucose levels, neurovascular coupling (NVC) via cerebral blood flow (CBF)/local field potential (LFP) ratios, and insulin assays should be measured concurrently. Studies in rats highlight fasting’s attenuation of medetomidine-induced hyperglycemia, necessitating paired fasting/non-fasting cohorts .

How can researchers resolve discrepancies in reported neurovascular coupling outcomes under medetomidine sedation across different experimental models?

Contradictions arise from anesthesia depth, species-specific responses (e.g., mice vs. rats), and fasting state. Controls should include baseline neural activity comparisons (awake vs. sedated) and standardized sedation protocols (e.g., 0.05 mg/kg medetomidine in rats). Functional connectivity assays (e.g., optogenetic stimulation) validate NVC consistency .

What is the role of this compound as a process-related impurity in medetomidine synthesis, and how is it typically controlled during manufacturing?

This impurity arises from incomplete benzyl group removal or side reactions during synthesis. Process controls include stringent reaction condition monitoring (temperature, pH) and purification via column chromatography. Regulatory guidelines (e.g., ICH Q3A) mandate impurity levels <0.1% in final formulations, verified by HPLC .

What strategies are employed to analyze the synergistic or additive interactions between medetomidine derivatives and opioids in antinociceptive assays?

Isobolographic analysis is used to distinguish synergistic vs. additive effects. For example, fixed-ratio combinations of medetomidine and fentanyl are tested in rodent tail-flick assays. Theoretical additive effects (Aso) are compared to experimental values via t-tests, with significant deviations indicating synergy. Peak effect timing alignment (e.g., 15 minutes post-injection) is critical .

How is this compound structurally differentiated from other medetomidine impurities using spectroscopic methods?

¹H NMR distinguishes the benzyl and vinyl substituents (δ 7.2–7.4 ppm for benzyl protons; δ 5.5–6.2 ppm for vinyl protons). HRMS confirms the molecular ion at m/z 288.1626 (C₂₀H₂₀N₂). Infrared (IR) spectroscopy identifies imidazole ring vibrations (~1600 cm⁻¹) and absence of hydroxyl groups present in other analogs .

In electrophysiological studies, how does medetomidine sedation affect the functional connectivity of superior colliculi compared to awake states, and what controls are necessary to validate these findings?

Medetomidine minimally suppresses top-down inputs to the superior colliculus, preserving retinal and intertectal interactions. Controls include parallel awake-state recordings and behavioral validation (e.g., visual tracking in mice). Studies in rats show comparable functional connectivity under light sedation (0.1 mg/kg), supporting its use in neurovascular research .

What pharmacokinetic parameters should be prioritized when evaluating the tissue-specific distribution of this compound in preclinical models?

Focus on plasma half-life (t₁/₂), volume of distribution (Vd), and blood-brain barrier permeability. Radiolabeled tracers (e.g., ¹⁴C) enable quantification in target tissues (e.g., liver, brain). Microdialysis in fasting/non-fasting rats reveals hyperglycemia-modulated distribution, necessitating glucose level monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.